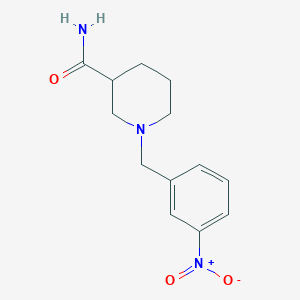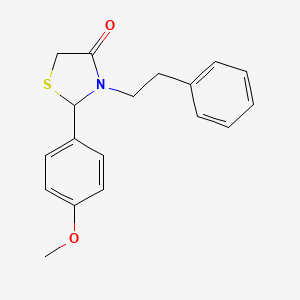
1-(3-nitrobenzyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrobenzyl)-3-piperidinecarboxamide, also known as SNAP-5114, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a piperidinecarboxamide derivative that acts as a selective inhibitor of the glycine transporter GlyT1. This compound has been shown to have promising effects in various research applications, including neuroscience and drug development.
Wirkmechanismus
1-(3-nitrobenzyl)-3-piperidinecarboxamide acts as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the availability of glycine for neurotransmission. The inhibition of GlyT1 by this compound leads to increased glycine levels in the synaptic cleft, which enhances the activity of glycine receptors. This results in increased inhibitory neurotransmission, which has potential implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the glycine transporter GlyT1. This leads to increased glycine levels in the synaptic cleft, which enhances the activity of glycine receptors. The increased inhibitory neurotransmission has potential implications for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-nitrobenzyl)-3-piperidinecarboxamide in lab experiments is its ability to selectively inhibit the glycine transporter GlyT1. This allows for the specific modulation of glycine levels in the synaptic cleft, which can be useful for studying the role of glycine in various physiological processes. However, one limitation of using this compound is its potential off-target effects. It is important to carefully consider the concentration and duration of exposure to this compound in order to minimize any potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-nitrobenzyl)-3-piperidinecarboxamide. One direction is the further investigation of its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, anxiety, and depression. Another direction is the exploration of its potential use as a tool for studying the role of glycine in various physiological processes. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop strategies for minimizing these effects.
Synthesemethoden
The synthesis of 1-(3-nitrobenzyl)-3-piperidinecarboxamide involves a multi-step process that includes the reaction of 3-nitrobenzaldehyde with piperidine and the subsequent reaction of the resulting intermediate with cyanogen bromide. The final product is obtained through the reaction of the cyanogen bromide intermediate with carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrobenzyl)-3-piperidinecarboxamide has been utilized in various research applications due to its ability to selectively inhibit the glycine transporter GlyT1. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of neuronal excitability and synaptic plasticity. The inhibition of GlyT1 by this compound has been shown to enhance the activity of glycine receptors, leading to increased glycine levels in the synaptic cleft. This has potential implications for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(17)11-4-2-6-15(9-11)8-10-3-1-5-12(7-10)16(18)19/h1,3,5,7,11H,2,4,6,8-9H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTGNNSWLGSSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![4-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5137247.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methylphenyl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5137306.png)
![2-(2-chlorophenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5137315.png)
![(2-aminoethyl){2-[4-(benzyloxy)phenoxy]ethyl}amine](/img/structure/B5137319.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)

